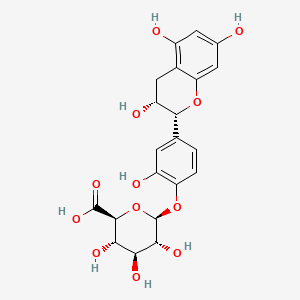

Epicatechin-4'-glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Epicatechin-4’-glucuronide is a metabolite of epicatechin, a natural flavanol found in various foods such as green tea, cocoa, and red wine. Epicatechin is known for its antioxidant, anti-inflammatory, and cardiovascular benefits. Epicatechin-4’-glucuronide is formed in the body through the process of glucuronidation, where a glucuronic acid molecule is attached to epicatechin, enhancing its solubility and facilitating its excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions

Epicatechin-4’-glucuronide can be synthesized enzymatically. One common method involves the use of enzymes such as uridine 5’-diphospho-glucuronosyltransferase (UGT) to catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to epicatechin. The reaction typically occurs under mild conditions, with optimal pH and temperature settings to ensure enzyme activity.

Industrial Production Methods

Industrial production of epicatechin-4’-glucuronide may involve biotransformation processes using microbial or plant cell cultures that express the necessary UGT enzymes. These methods can be scaled up to produce significant quantities of the compound for research and commercial purposes.

Chemical Reactions Analysis

Types of Reactions

Epicatechin-4’-glucuronide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidation products.

Reduction: It can be reduced back to epicatechin under certain conditions.

Substitution: The glucuronic acid moiety can be substituted with other functional groups through enzymatic or chemical reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Enzymes like glucuronidases or chemical reagents like acids and bases can facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Epicatechin.

Substitution: Various glucuronide derivatives depending on the substituent introduced.

Scientific Research Applications

Epicatechin-4’-glucuronide has several scientific research applications:

Chemistry: It is used as a standard for studying glucuronidation processes and enzyme kinetics.

Biology: It serves as a biomarker for epicatechin intake and metabolism in nutritional studies.

Medicine: Research focuses on its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits.

Mechanism of Action

Epicatechin-4’-glucuronide exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. Additionally, it may interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The glucuronidation process enhances its solubility and bioavailability, allowing it to exert its effects more efficiently.

Comparison with Similar Compounds

Similar Compounds

Epicatechin: The parent compound, known for its antioxidant and cardiovascular benefits.

Epicatechin-3’-glucuronide: Another glucuronidated metabolite with similar properties.

4’-O-methyl-epicatechin: A methylated derivative with distinct biological activities.

Uniqueness

Epicatechin-4’-glucuronide is unique due to its specific glucuronidation at the 4’ position, which influences its solubility, bioavailability, and metabolic fate. This specific modification may also affect its interaction with molecular targets and its overall biological activity.

Biological Activity

Epicatechin-4'-glucuronide (ECG) is a metabolite derived from epicatechin, a flavanol found abundantly in various food sources such as tea, apples, and chocolate. This compound has garnered attention due to its potential biological activities, particularly in antioxidant defense, anti-inflammatory responses, and cardiovascular health. This article reviews the biological activity of ECG, supported by data tables and relevant research findings.

This compound is formed through the glucuronidation process, which involves the conjugation of glucuronic acid to epicatechin. This metabolic transformation enhances the solubility and bioavailability of flavanols in the human body. The primary enzymes responsible for this process are UDP-glucuronosyltransferases (UGTs), with UGT1A1, UGT1A8, and UGT1A9 being particularly significant in humans .

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O₇ |

| Molecular Weight | 318.26 g/mol |

| Solubility | Soluble in water |

| Stability | Stable in solid state; stable in aqueous solution when refrigerated |

Antioxidant Activity

ECG exhibits potent antioxidant properties, similar to its parent compound epicatechin. Studies have demonstrated that ECG retains the ability to scavenge free radicals and inhibit lipid peroxidation . The antioxidant activity is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases.

Anti-inflammatory Effects

Research indicates that ECG can inhibit the release of arachidonic acid from cell membranes, thereby reducing inflammation . This effect has been observed in human colon cancer cells (HT-29), suggesting potential applications in managing inflammatory conditions.

Cardiovascular Health

Diets rich in catechins, including ECG, have been associated with a reduced risk of cardiovascular diseases. The consumption of catechins has been linked to improved endothelial function and lower blood pressure . Clinical studies have shown that the intake of epicatechin-rich foods leads to increased plasma levels of ECG and other metabolites, which may contribute to cardiovascular protection .

Case Studies

- Study on Bioavailability : A study involving healthy adults demonstrated that after consuming epicatechin-rich beverages, plasma concentrations of ECG peaked within 2 hours at approximately 589 nM. This finding underscores the metabolite's bioavailability and its potential physiological effects post-consumption .

- Metabolic Pathways : Another investigation characterized various metabolites of epicatechin in human urine after oral administration. It identified ECG among other glucuronides, confirming its presence and metabolic processing in humans .

Properties

CAS No. |

1146696-35-6 |

|---|---|

Molecular Formula |

C21H22O12 |

Molecular Weight |

466.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C21H22O12/c22-8-4-10(23)9-6-12(25)18(31-14(9)5-8)7-1-2-13(11(24)3-7)32-21-17(28)15(26)16(27)19(33-21)20(29)30/h1-5,12,15-19,21-28H,6H2,(H,29,30)/t12-,15+,16+,17-,18-,19+,21-/m1/s1 |

InChI Key |

FXAMKGHSKXKNHR-CVPXIJHMSA-N |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.